Formylvinylcyclopropane
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Overview
Description
Formylvinylcyclopropane is an organic compound that features a cyclopropane ring substituted with a formyl group and a vinyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The presence of both the formyl and vinyl groups on the cyclopropane ring makes it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formylvinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of vinyl compounds followed by formylation. For instance, the reaction of vinylcyclopropane with formylating agents such as formic acid or formyl chloride under controlled conditions can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by formylation. The use of transition metal catalysts can enhance the efficiency and selectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions: Formylvinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrohalogenation (HX), hydration (H₂O/H⁺).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydrated derivatives.
Scientific Research Applications
Formylvinylcyclopropane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of formylvinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The vinylcyclopropane-cyclopentene rearrangement is a key reaction, where the compound undergoes a ring expansion to form cyclopentene derivatives. This rearrangement can proceed through a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process, depending on the substrate and reaction conditions .
Comparison with Similar Compounds
Vinylcyclopropane: Lacks the formyl group but undergoes similar rearrangement reactions.
Formylcyclopropane: Lacks the vinyl group but can undergo similar oxidation and reduction reactions.
Cyclopropylcarbaldehyde: Similar to formylvinylcyclopropane but without the vinyl group.
Uniqueness: this compound is unique due to the presence of both the formyl and vinyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-cyclopropylprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZDSVLUZALMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100764-10-1 |
Source
|
Record name | 3-cyclopropylprop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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